2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
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Overview
Description
2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a heterocyclic compound that features a piperidine ring substituted with a 3-methyl-1,2,4-oxadiazol-5-yl group
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have also been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
1,2,4-oxadiazoles, a key component of this compound, are known to interact with their targets through hydrogen bond acceptor properties . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
1,2,4-oxadiazoles have been associated with various therapeutic focuses, including cancer therapy and treatment of age-related diseases . They may affect the pathways related to these conditions.
Pharmacokinetics
The presence of the 1,2,4-oxadiazole moiety could influence these properties, as oxadiazoles are known to possess hydrogen bond acceptor properties , which could impact their bioavailability.
Result of Action
Given the anti-infective and anti-cancer activities associated with 1,2,4-oxadiazoles , it is plausible that this compound could have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.
Attachment to Piperidine: The oxadiazole ring is then attached to the piperidine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, reflux conditions.
Reduction: LiAlH4, NaBH4, THF, room temperature.
Substitution: NaH, K2CO3, DMF, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine: Lacks the 2-methyl substitution, which may affect its chemical reactivity and biological activity.
2-Methyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine: Contains a phenyl group instead of a methyl group, potentially altering its physicochemical properties and applications.
Uniqueness
2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is unique due to the presence of both the piperidine and oxadiazole rings, which confer distinct chemical and biological properties. The 2-methyl substitution further differentiates it from similar compounds, potentially enhancing its stability and reactivity .
Properties
IUPAC Name |
3-methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-8-5-3-4-6-13(8)7-10-11-9(2)12-14-10/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIDHFTWQKQELQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NC(=NO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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